molecular formula C16H23N5O2 B2884690 3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 672942-73-3

3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2884690
M. Wt: 317.393
InChI Key: CVIXQJJDIFEYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool for studying various biological processes, including cell signaling, gene expression, and protein interactions.

Scientific Research Applications

Chemical Properties and Reactions

Purine derivatives, including those similar to the compound , exhibit distinct ionization characteristics and methylation reactions. Studies have categorized purine-6,8-diones based on their substituents, highlighting the impact of these groups on the molecule's behavior, including protonation, methylation, and the formation of anions (Rahat, Bergmann, & Tamir, 1974). These reactions are crucial for understanding the compound's chemical behavior and potential reactivity in biological systems.

Pharmacological Potential

Research into similar purine derivatives has explored their pharmacological potential, including the affinity and functional activity of certain purine-2,6-dione derivatives at serotonin receptors, indicating potential psychotropic activity (Chłoń-Rzepa et al., 2013). Such findings suggest avenues for the development of new therapeutic agents targeting central nervous system disorders.

Structural and Computational Studies

Structural analyses and computational studies have been conducted on purine derivatives to understand their molecular configurations and interaction patterns. For instance, the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, a closely related class, has been studied to elucidate differences in biological activity and intermolecular interactions (Latosinska et al., 2014). Such research highlights the importance of structural characteristics in determining a compound's pharmacological profile.

properties

IUPAC Name

3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-6-5-7-11(20)3/h11H,1,5-9H2,2-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIXQJJDIFEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione

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